
Tetraethylammonium iodide
Vue d'ensemble
Description
Tetraethylammonium iodide is a quaternary ammonium compound with the chemical formula C8H20N+I− . It is used as the source of tetraethylammonium ions in pharmacological and physiological studies, and also in organic chemical synthesis . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
Tetraethylammonium iodide can be prepared by the reaction between triethylamine and ethyl iodide . It has been used as a catalyst in the synthesis of diaryl ketones via the merger of cleavage of C–C double bonds and recombination of aromatic groups .Molecular Structure Analysis
The crystal structure of tetraethylammonium iodide is a distorted wurtzite lattice. At the nitrogen atom, the coordination is a flattened tetrahedron. The N−C−C angle is slightly larger than the tetrahedral angle .Chemical Reactions Analysis
Tetraethylammonium iodide is used in various chemical reactions. For example, it has been used in the stereoselective formation of (Z)-diiodoalkenes by treatment of alkynes with ICl . It has also been used in the 2-hydroxyethylation (attachment of −CH2−CH2−OH) by ethylene carbonate of carboxylic acids and certain heterocycles bearing an acidic N-H .Physical And Chemical Properties Analysis
Tetraethylammonium iodide is a colorless or yellowish crystalline solid with a density of 1.566 g/cm3 . It is soluble in water .Applications De Recherche Scientifique
Pharmacological and Physiological Studies
Tetraethylammonium iodide has been used as the source of tetraethylammonium ions in pharmacological and physiological studies . These ions can affect the function of certain proteins in the body, which can have various effects on physiological processes.
Organic Chemical Synthesis
This compound is also used in organic chemical synthesis . It can act as a source of iodide ions, which can participate in various types of chemical reactions.
Stereoselective Formation of Diiodoalkenes
One specific application in organic synthesis is the stereoselective formation of (Z)-diiodoalkenes. This is achieved by treating alkynes with ICl in the presence of tetraethylammonium iodide .
2-Hydroxyethylation
Another synthetic application is the 2-hydroxyethylation of carboxylic acids and certain heterocycles bearing an acidic N-H. For example, benzoic acid can be converted to the ester, 2-hydroxyethyl benzoate, by treatment with ethylene carbonate in the presence of tetraethylammonium iodide .
Phase-Transfer Catalyst
Tetraethylammonium iodide can also act as a phase-transfer catalyst in geminal di-alkylation of fluorene, N,N-dialkylation of aniline, and N-alkylation of carbazole using aqueous sodium hydroxide and alkyl halides .
Preparation of Other Tetraethylammonium Salts
Tetraethylammonium iodide can be used as a starting material for the preparation of other tetraethylammonium salts. This can be achieved by reacting it with the appropriate counterion .
Mécanisme D'action
Target of Action
Tetraethylammonium iodide is known to interact with several targets in the body. It primarily blocks autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in nerve signal transmission and muscle contraction.
Mode of Action
Tetraethylammonium iodide acts by blocking the aforementioned targets. By inhibiting these channels and receptors, it interferes with the normal flow of ions across the cell membrane, disrupting the electrical signals that are essential for normal cell function . This disruption can lead to various physiological effects, depending on the specific cells and tissues involved.
Biochemical Pathways
The exact biochemical pathways affected by tetraethylammonium iodide are still under investigationneurotransmission and muscle contraction . By blocking ion channels and receptors, it can disrupt the normal flow of signals along nerves and the contraction of muscles .
Result of Action
The primary result of tetraethylammonium iodide’s action is the disruption of normal cell signaling and function due to its blocking of specific ion channels and receptors . This can lead to a variety of effects, depending on the specific cells and tissues involved. For example, it was thought to be a potential therapeutic vasodilator due to its inhibitory actions at the autonomic ganglia .
Action Environment
The action of tetraethylammonium iodide can be influenced by various environmental factors. For instance, its solubility and stability may be affected by the pH and temperature of its environment . Additionally, its effectiveness as a phase-transfer catalyst in organic synthesis suggests that it can interact with both aqueous and organic phases .
Safety and Hazards
Tetraethylammonium iodide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Orientations Futures
Propriétés
IUPAC Name |
tetraethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFSVBXCNGCBBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66-40-0 (Parent) | |
| Record name | Tetamon iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80883217 | |
| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Tetraethylammonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000025 [mmHg] | |
| Record name | Tetraethylammonium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19844 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetraethylammonium iodide | |
CAS RN |
68-05-3 | |
| Record name | Tetraethylammonium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetamon iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylammonium iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, N,N,N-triethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetraethylammonium iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YC77AN7EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tetraethylammonium iodide?
A1: Tetraethylammonium iodide has the molecular formula C8H20IN and a molecular weight of 257.15 g/mol. While this specific information isn't directly stated in the provided abstracts, it is fundamental chemical knowledge.
Q2: Is there any spectroscopic data available for TEAI?
A2: Yes, several studies employ spectroscopic techniques to investigate TEAI. For instance, UV-Vis spectrophotometry was used to study TEAI solutions in acetonitrile [], analyzing its interactions with iodine and iodine chloride. Additionally, electron spin resonance (ESR) was used to study gamma-irradiated TEAI at low temperatures [].
Q3: In what solvents is TEAI typically soluble?
A3: TEAI demonstrates solubility in various solvents, including water, methanol, acetonitrile, acetone, and dimethylformamide. Studies explore its conductance in several solvent systems, such as methanol-acetonitrile and methanol-water mixtures [], as well as ethylene carbonate-acetone mixtures [].
Q4: How does the ionic strength of the solution affect the properties of TEAI?
A4: Ionic strength significantly influences TEAI's behavior. For example, protonation constants of phytic acid were found to be significantly lower in sodium chloride solutions compared to TEAI solutions due to strong interactions between phytate and sodium cations [].
Q5: Can TEAI act as a catalyst?
A5: Yes, TEAI acts as a phase-transfer catalyst in various reactions. For instance, it facilitates the synthesis of 2-hydroxyethyl esters from ethylene carbonate and carboxylic acids []. It also catalyzes the Wittig-Horner reaction between functionalized polysulfones, introducing double bonds and enabling crosslinking [].
Q6: What is the role of TEAI in Stille coupling reactions?
A6: TEAI acts as a phase-transfer agent in Stille coupling reactions conducted in water, facilitating the reaction between aryl halides and organostannanes [].
Q7: How does TEAI influence the activity of acetylcholinesterase?
A7: TEAI exhibits a complex interaction with acetylcholinesterase. While it can noncompetitively increase the maximum velocity of acetylcholine hydrolysis [], likely by accelerating deacetylation, its impact varies with alkyl chain length. Tetramethylammonium iodide acts as a competitive inhibitor, while tetra-n-propylammonium iodide might block deacetylation [, ].
Q8: Has computational chemistry been used to study TEAI?
A8: While the provided abstracts don't explicitly mention computational studies on TEAI itself, they highlight the application of computational methods like DFT calculations to analyze related compounds and reactions. For example, DFT computations were used to estimate the configuration of tricyclic products obtained from Diels-Alder reactions with a metathesis product [].
Q9: Are there studies on the dissolution and solubility of TEAI?
A9: Studies investigate the conductance of TEAI in various solvents and solvent mixtures [, , ], providing insights into its dissolution and solubility behavior. Factors like solvent polarity and ionic interactions contribute to its solubility characteristics.
Q10: What analytical methods are commonly used to study TEAI?
A10: Various analytical techniques are employed to characterize and quantify TEAI and study its interactions. These include:
- Potentiometry: Used to study the protonation of compounds in TEAI solutions by measuring the potential difference using ion-selective electrodes [].
- Conductometry: Employed to determine the conductivity of TEAI solutions in various solvents, providing insights into ion-pair and triple-ion formation [, , ].
- UV-Vis spectrophotometry: Used to study the formation of iodine complexes in TEAI solutions and their dependence on solvent properties [, ].
- Nuclear magnetic resonance (NMR): Applied to analyze the structure of compounds synthesized using TEAI as a catalyst, including 1H, 13C, and 31P NMR [].
- Electron Spin Resonance (ESR): Used to study the radicals formed upon gamma-irradiation of TEAI at low temperatures [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




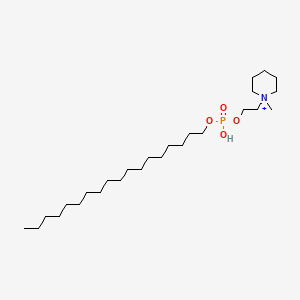
![[(2R)-1-octadecoxy-3-phosphonooxypropan-2-yl] acetate](/img/structure/B1221634.png)
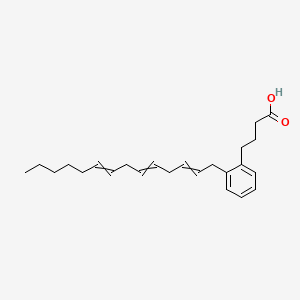
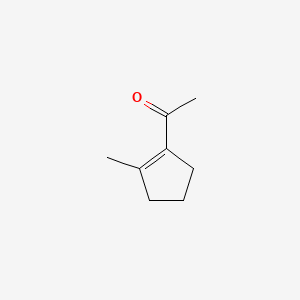


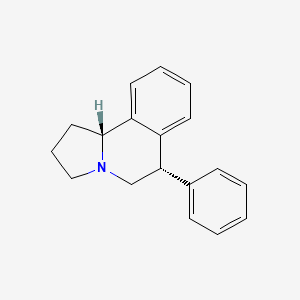
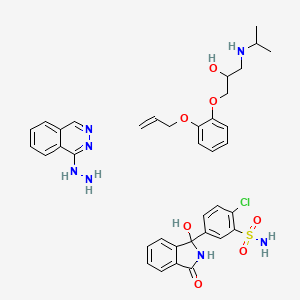


![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)

![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)